3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane
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Overview
Description
3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[46]undecane is a complex organic compound featuring an imidazole ring, a spirocyclic structure, and multiple oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the construction of the spirocyclic framework. Key reagents and conditions include:
Imidazole derivatives: These are often used as starting materials.
Alkylation reactions: To introduce the appropriate alkyl groups.
Cyclization reactions: To form the spirocyclic structure.
Oxygenation reactions: To incorporate oxygen atoms into the structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with others.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituents: Various alkyl or aryl halides for substitution reactions.
Major Products Formed:
Oxidation products: Various hydroxylated or carboxylated derivatives.
Reduction products: Reduced forms of the compound with fewer oxygen atoms.
Substitution products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to biological molecules may make it useful in studying biological processes.
Medicine: It could serve as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: Its unique properties may be exploited in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in a pharmaceutical context, it might interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Imidazole derivatives: Other compounds containing the imidazole ring.
Spirocyclic compounds: Other spirocyclic structures with different substituents.
Oxygen-containing compounds: Other molecules with multiple oxygen atoms.
Uniqueness: 3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane stands out due to its combination of an imidazole ring, spirocyclic structure, and multiple oxygen atoms, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-1,10-dioxa-7-azaspiro[4.6]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-15(10-14-1)6-11-5-12(17-7-11)8-13-2-4-16-9-12/h1,3,10-11,13H,2,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQBTNVICVZLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CC(CO2)CN3C=CN=C3)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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